6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
This compound features a benzofuran core substituted with chlorine atoms at positions 6 and 7, a hydroxymethyl group at position 2, and a sulfonamide moiety at position 3. Structural analogs often differ in substituents at positions 2 and 5, leading to divergent pharmacological profiles .
Properties
CAS No. |
103969-37-5 |
|---|---|
Molecular Formula |
C9H9Cl2NO4S |
Molecular Weight |
298.14 g/mol |
IUPAC Name |
6,7-dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C9H9Cl2NO4S/c10-7-6(17(12,14)15)2-4-1-5(3-13)16-9(4)8(7)11/h2,5,13H,1,3H2,(H2,12,14,15) |
InChI Key |
NOKCPLXHLCLELO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C(=C(C=C21)S(=O)(=O)N)Cl)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps. One common method includes the chlorination of a benzofuran precursor, followed by the introduction of the hydroxymethyl and sulfonamide groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group additions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to proteins. The chlorine atoms and hydroxymethyl group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6,7-Dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic Acid (Racemate and Enantiomers)
Structural Differences :
- Position 2 : Carboxylic acid (-COOH) vs. hydroxymethyl (-CH2OH) in the target compound.
- Position 5 : Thienylcarbonyl group vs. sulfonamide (-SO2NH2).
Pharmacological Activity :
- Racemate and d-isomer : Demonstrated diuretic activity in chimpanzees, dogs, and rats, acting on the thick ascending limb of Henle’s loop .
- Key Insight : Stereochemistry critically determines function. The target compound’s hydroxymethyl group may introduce chirality, warranting investigation into enantiomer-specific effects.
Mechanistic Implications :
- The carboxylic acid group in the analog may mimic endogenous organic acids involved in renal transport, whereas the sulfonamide in the target compound could inhibit renal carbonic anhydrase or sodium-coupled transporters.
Physicochemical and Functional Comparisons
Biological Activity
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H8Cl2N2O3S
- Molecular Weight : 267.13 g/mol
- CAS Number : [Not specified in the search results]
Research indicates that compounds similar to 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide exhibit various mechanisms of action:
- Topoisomerase Inhibition : Some benzopsoralens with similar structures have shown the ability to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells .
- Antiviral Activity : Compounds with related structures have demonstrated antiviral properties, particularly against influenza viruses, by reducing viral load and enhancing survival rates in infected models .
Biological Activity Overview
The biological activity of 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide can be summarized as follows:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antiproliferative | Significant inhibition in cancer cell lines | |
| Antiviral | Effective against influenza viruses | |
| Topoisomerase Inhibition | Induces cell cycle arrest |
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide on various cancer cell lines. The compound demonstrated a notable decrease in cell viability at concentrations as low as 10 µM, with an IC50 value indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Antiviral Activity
In a murine model infected with influenza A virus, administration of the compound resulted in a more than 70% reduction in viral load within the lungs after three days of treatment. This suggests a direct antiviral effect that warrants further investigation into its mechanism and potential clinical applications .
Safety Profile
Preliminary toxicity studies indicate a favorable safety profile for 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide, with no significant adverse effects observed at therapeutic doses in animal models . Further studies are needed to establish long-term safety and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
